molecular formula C11H11Cl3O3 B165564 2,4,5-T isopropyl ester CAS No. 93-78-7

2,4,5-T isopropyl ester

Cat. No.: B165564
CAS No.: 93-78-7
M. Wt: 297.6 g/mol
InChI Key: SXHQLHGHMREHMX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,4,5-T Isopropyl Ester, also known as 2,4,5-trichlorophenoxyacetic acid isopropyl ester , is the plant’s growth system. It acts as a synthetic auxin hormone , which are crucial for plant growth and development.

Mode of Action

This compound mimics the action of natural auxin hormones in plants . By doing so, it disrupts the normal growth patterns of the plant, leading to abnormal cellular growth. This results in the deformation of leaves and other growth points in the plant .

Biochemical Pathways

It is known that the compound increases the plant’s production of ethylene , a plant hormone that regulates growth and development. This leads to abnormal cellular growth and eventually, tissue necrosis .

Pharmacokinetics

It is known that the compound is one of the more volatile esters of 2,4-d and will volatilize from surfaces such as foliage to which it is applied .

Result of Action

The primary result of the action of this compound is the deformation of leaves and other growth points in the plant, leading to eventual tissue necrosis and death . This makes it effective as a herbicide, particularly for the control of woody plants and broadleaf weeds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility means it can easily be carried away from the target area by wind, potentially affecting non-target plants . Additionally, the compound’s effectiveness can be increased in warmer environments due to the development of longer chain ester forms with lower volatility .

Preparation Methods

The synthesis of 2,4,5-T isopropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isopropanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4,5-Trichlorophenoxyacetic acid+IsopropanolH2SO42,4,5-T isopropyl ester+Water\text{2,4,5-Trichlorophenoxyacetic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4,5-Trichlorophenoxyacetic acid+IsopropanolH2​SO4​​2,4,5-T isopropyl ester+Water

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

2,4,5-T isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and isopropanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5-T isopropyl ester has been extensively studied for its applications in various fields:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Research has explored its effects on plant growth and development, given its origin as a herbicide.

    Medicine: Studies have investigated its potential effects on human health and its role in environmental toxicity.

    Industry: It has been used in the formulation of herbicides and other agricultural chemicals.

Comparison with Similar Compounds

2,4,5-T isopropyl ester can be compared with other ester derivatives of phenoxyacetic acids, such as:

    2,4-D isopropyl ester: Similar in structure but with two chlorine atoms instead of three.

    MCPA isopropyl ester: Contains a methyl group in addition to the chlorine atoms.

    2,4,5-T butyl ester: Uses butanol instead of isopropanol for esterification.

The uniqueness of this compound lies in its specific combination of chlorine atoms and the isopropyl ester group, which influences its chemical properties and biological activity .

Properties

IUPAC Name

propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLHGHMREHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041332
Record name 2,4,5-T-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-78-7
Record name 2,4,5-T Isopropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T-isopropyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-T-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2,4,5-trichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-T-ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of low-temperature phosphorimetry in analyzing 2,4,5-T isopropyl ester?

A1: Low-temperature phosphorimetry is a highly sensitive analytical technique that enables the detection of trace amounts of certain compounds, including pesticides like this compound. This method relies on the compound's ability to emit light (phosphorescence) after being excited by light at low temperatures. The research paper demonstrates the successful development of a low-temperature phosphorimetric method capable of detecting this compound at concentrations as low as [0.5–60 p.p.m.] []. This level of sensitivity makes it a valuable tool for environmental monitoring and quality control of commercial formulations containing this pesticide.

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